molecular formula C17H18N2O B5810741 N-(2-pyrrolidin-1-ylphenyl)benzamide CAS No. 32366-39-5

N-(2-pyrrolidin-1-ylphenyl)benzamide

Cat. No.: B5810741
CAS No.: 32366-39-5
M. Wt: 266.34 g/mol
InChI Key: WHRIPVVCGGINEX-UHFFFAOYSA-N
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Description

N-(2-pyrrolidin-1-ylphenyl)benzamide is a chemical compound characterized by the presence of a pyrrolidine ring attached to a phenyl group, which is further connected to a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyrrolidin-1-ylphenyl)benzamide typically involves the reaction of 2-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired benzamide derivative .

Industrial Production Methods

Industrial production methods for this compound may involve the use of metal-organic frameworks (MOFs) as catalysts to enhance the efficiency and yield of the reaction. For example, a bimetallic Fe2Ni-BDC MOF has been shown to effectively catalyze the amidation reaction between 2-aminopyridine and benzoyl chloride, achieving high yields under mild conditions .

Chemical Reactions Analysis

Types of Reactions

N-(2-pyrrolidin-1-ylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Water radical cations in microdroplets.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Quaternary ammonium cations.

    Reduction: Reduced amine derivatives.

    Substitution: Functionalized pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of N-(2-pyrrolidin-1-ylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can enhance the compound’s binding affinity to certain proteins, leading to the modulation of biological activities. The compound’s non-planar structure allows for better coverage of the pharmacophore space, contributing to its biological efficacy .

Comparison with Similar Compounds

Similar Compounds

    N-phenylbenzamide: Lacks the pyrrolidine ring, resulting in different biological activities.

    N-(2-pyrrolidin-1-ylphenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-(2-pyrrolidin-1-ylphenyl)pyridine: Contains a pyridine ring instead of a benzamide group.

Uniqueness

N-(2-pyrrolidin-1-ylphenyl)benzamide is unique due to the presence of both the pyrrolidine ring and the benzamide moiety, which together contribute to its distinct chemical and biological properties. The combination of these functional groups allows for enhanced binding interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-(2-pyrrolidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c20-17(14-8-2-1-3-9-14)18-15-10-4-5-11-16(15)19-12-6-7-13-19/h1-5,8-11H,6-7,12-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRIPVVCGGINEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358351
Record name STK248211
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32366-39-5
Record name STK248211
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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